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## The Discovery and Scientific Journey of Octanedioic Acid: A Technical Guide

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An in-depth exploration of the history, synthesis, and biological relevance of octanedioic acid for researchers, scientists, and drug development professionals.

Octanedioic acid, more commonly known as **suberic acid**, is a saturated dicarboxylic acid with the chemical formula  $C_8H_{14}O_4$ . Its name originates from the Latin word suber, meaning cork, from which it was first isolated. This alpha,omega-dicarboxylic acid plays a role in various industrial applications, including the synthesis of polymers and pharmaceuticals, and has gained attention in the medical field as a biomarker for certain metabolic disorders. This technical guide provides a comprehensive overview of the history, synthesis, and biological pathways associated with octanedioic acid.

# A Journey Through Time: The History and Discovery of Octanedioic Acid

The story of octanedioic acid begins in the late 18th century. The Italian chemist Luigi Valentino Brugnatelli is credited with the first discovery of **suberic acid** in 1787. He obtained the compound by treating cork with nitric acid. This oxidative cleavage of the complex biopolymer suberin, a major component of cork, yielded the crystalline dicarboxylic acid.

Following its initial discovery, further investigations in the 19th century expanded the understanding of **suberic acid**'s origins and properties. In 1841, Tilley reported the production of **suberic acid** from the oxidation of castor oil. This marked a significant step, identifying a readily available natural source for the compound. Later in the 19th century, the synthesis of



**suberic acid** was also reported through the oxidation of cyclooctene and the ozonolysis of unsaturated fatty acids like oleic acid, laying the groundwork for modern synthetic methodologies.

## Synthesizing Octanedioic Acid: From Historical Methods to Modern Industrial Processes

The synthesis of octanedioic acid has evolved from early laboratory curiosities to efficient industrial-scale productions. The choice of method often depends on factors such as precursor availability, desired purity, and economic viability.

### **Historical Synthesis Methods**

The earliest methods for producing octanedioic acid relied on the oxidative degradation of natural products.

- 1. Oxidation of Cork with Nitric Acid (Brugnatelli, 1787): This original method involves the strong oxidation of cork material.
- Experimental Protocol: While the precise, detailed protocol from Brugnatelli's 1787 experiment is not readily available in modern literature, the general procedure involves the digestion of finely divided cork with concentrated nitric acid. The reaction is typically heated to initiate and sustain the oxidative cleavage of the suberin polymer. Upon cooling and concentration of the reaction mixture, crude suberic acid crystallizes and can be purified by recrystallization from hot water. The yields from this method are generally low due to the complex nature of the starting material and the harsh reaction conditions, which can lead to the formation of various byproducts.
- 2. Oxidation of Castor Oil: Castor oil, which is rich in ricinoleic acid, serves as another classical precursor.
- Experimental Protocol: A common historical approach involves the oxidation of castor oil or
  purified ricinoleic acid with a strong oxidizing agent like nitric acid or potassium
  permanganate. For instance, the oxidation of ricinoleic acid with nitric acid cleaves the
  molecule at the double bond and the hydroxyl group, yielding both suberic acid and azelaic
  acid. The reaction is typically carried out by heating the fatty acid with an excess of the



oxidizing agent. The resulting dicarboxylic acids are then separated based on their differential solubilities.

#### **Modern Synthesis Methods**

Contemporary industrial production of octanedioic acid utilizes more efficient and selective chemical processes.

- 1. Oxidation of Cyclooctene: This is a prevalent industrial method.
- Experimental Protocol: A patented method describes the catalytic oxidation of cyclooctene using a composite phase transfer catalyst, which can be a mixture of a tetra-alkylammonium perrhenate and an alkyl-imidazolium disulfate ionic liquid. Hydrogen peroxide is used as the oxidizing agent in the presence of the ionic liquid, which also serves as the reaction solvent. The reaction is conducted at a temperature of 40-70°C under normal pressure for a duration of 0.5-4 hours. This process can achieve a cyclooctene conversion rate of over 90% and a suberic acid yield exceeding 60%.[1]
- 2. Ozonolysis of Oleic Acid: The cleavage of the double bond in oleic acid by ozone is a highly efficient route to dicarboxylic acids.
- Experimental Protocol: In a typical procedure, oleic acid is dissolved in a reacting solvent such as methanol and subjected to a stream of ozone at low temperatures (e.g., -78°C) until the reaction is complete. The resulting ozonide is then decomposed oxidatively. A high-yield method involves the decomposition of the ozonide with hydrogen peroxide in formic acid. This process can lead to yields of the principal dicarboxylic acid fission products, including octanedioic acid (from other unsaturated fatty acids present), exceeding 95%.
- 3. Synthesis from Gamma-Valerolactone (GVL): This method represents a modern approach utilizing a bio-based feedstock.
- Experimental Protocol: This multi-step synthesis begins with the reaction of gamma-valerolactone with an alcohol in the presence of an acid or base catalyst to form an alkyl pentenoate. This intermediate then undergoes a metathesis reaction in the presence of a suitable initiator to produce a dialkyl octenedioate. The double bond in this diester is subsequently reduced via hydrogenation using a catalyst to yield a dialkyl 1,8-octanedioate. The final step involves the hydrolysis of the diester to afford octanedioic acid.



### **Quantitative Data on Octanedioic Acid**

For ease of comparison, the following tables summarize key quantitative data for octanedioic acid.

Table 1: Physicochemical Properties of Octanedioic Acid

Property	Value
IUPAC Name	Octanedioic acid
Common Name	Suberic acid
CAS Number	505-48-6
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>4</sub>
Molar Mass	174.19 g/mol
Melting Point	141–144 °C
Boiling Point	230 °C (at 15 mmHg)
Density	1.272 g/cm <sup>3</sup>
Solubility in Water	2.46 g/L
pKaı	4.526
pKa <sub>2</sub>	5.498

Table 2: Comparison of Synthesis Methods for Octanedioic Acid



Synthesis Method	Precursor	Typical Yield	Notes
Oxidation of Cork	Cork (Suberin)	Low	Historical method, complex starting material.
Oxidation of Castor Oil	Castor Oil (Ricinoleic Acid)	Moderate	Produces a mixture of dicarboxylic acids.
Oxidation of Cyclooctene	Cyclooctene	> 60%	Common industrial method.
Ozonolysis of Oleic Acid	Oleic Acid	> 95% (of total dicarboxylic acids)	High-yield laboratory and industrial method.
From Gamma- Valerolactone	Gamma-Valerolactone	Varies by step	Bio-based route.

#### **Biological Significance and Signaling Pathways**

Octanedioic acid is not merely an industrial chemical; it is also a product of fatty acid metabolism in living organisms. Its presence and concentration in biological fluids can be indicative of specific metabolic states and diseases.

#### **The Omega-Oxidation Pathway**

Under normal physiological conditions, fatty acids are primarily metabolized through beta-oxidation in the mitochondria. However, when beta-oxidation is impaired or overloaded, an alternative pathway known as omega ( $\omega$ )-oxidation becomes more prominent. This pathway occurs in the smooth endoplasmic reticulum, primarily in the liver and kidneys.

Omega-oxidation begins with the hydroxylation of the terminal methyl group (the  $\omega$ -carbon) of a fatty acid, a reaction catalyzed by cytochrome P450 enzymes. The resulting  $\omega$ -hydroxy fatty acid is then successively oxidized to an aldehyde and then to a dicarboxylic acid. For a fatty acid with eight carbons, this process would lead to the formation of octanedioic acid. These resulting dicarboxylic acids, including octanedioic acid, are then further metabolized via beta-oxidation within peroxisomes.





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#### References

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